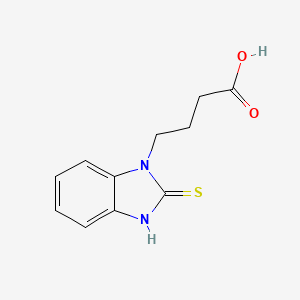

4-(2-sulfanyl-1H-benzimidazol-1-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

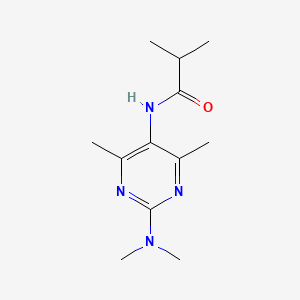

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene and imidazole ring . They are known for their wide range of applications and interesting biological activity profile .

Molecular Structure Analysis

Benzimidazole derivatives typically have a bicyclic structure consisting of a fused benzene and imidazole ring . The exact structure can vary depending on the specific substituents attached to the benzimidazole core .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution and condensation reactions . The exact reactions can vary depending on the specific benzimidazole derivative andAplicaciones Científicas De Investigación

DNA Binding and Staining

4-(2-sulfanyl-1H-benzimidazol-1-yl)butanoic acid, due to its structural similarity with known benzimidazole derivatives, might exhibit affinity for binding to the minor groove of double-stranded B-DNA, specifically with AT-rich sequences. This functionality derives from the ability of benzimidazole analogues like Hoechst 33258 to bind DNA, facilitating their use as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining, and flow cytometry. These applications underscore the potential of benzimidazole derivatives in molecular biology research for visualization and quantification of DNA within cells (Issar & Kakkar, 2013).

Synthesis of Heterocyclic Compounds

The compound under discussion may play a crucial role in the synthesis of heterocyclic compounds, given the versatile reactivity of benzimidazole frameworks. Benzimidazoles serve as key intermediates in the production of molecules with significant pharmaceutical or biological interest. The reactivity of the benzimidazole moiety, particularly when functionalized with a sulfanyl group, may be exploited in synthetic chemistry to develop novel heterocyclic molecules with diverse therapeutic potentials, including antimicrobial, antiviral, and anticancer activities (Ibrahim, 2011).

Anticancer Research

Benzimidazole derivatives, by extension including this compound, have shown a broad spectrum of biological activities, particularly in anticancer research. They have been investigated for their potential to interfere with cellular mechanisms such as DNA replication and cell division, acting as topoisomerase inhibitors or tubulin assembly inhibitors. This broad range of action makes them promising scaffolds for the design of new anticancer agents with targeted therapeutic effects (Akhtar et al., 2019; Davidse, 1986).

Pharmacological Synthesis and Activity

Further reinforcing its relevance, benzimidazole and its derivatives, including potentially this compound, serve as significant components in the synthesis of pharmacologically active compounds. These derivatives have been linked to a variety of therapeutic applications, such as antimicrobial, antiviral, and antiparasitic activities, among others. The structural features of benzimidazoles enable the design and synthesis of novel therapeutic agents, highlighting the importance of this scaffold in medicinal chemistry (Babbar et al., 2020).

Propiedades

IUPAC Name |

4-(2-sulfanylidene-3H-benzimidazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)12-11(13)16/h1-2,4-5H,3,6-7H2,(H,12,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZJEMDMHCDBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate](/img/structure/B2626096.png)

![4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B2626097.png)

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2626102.png)

![8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2626106.png)

![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)

![(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2626112.png)